
Phosphorobromidochloridous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorobromidochloridous acid is a unique chemical compound characterized by the presence of phosphorus, bromine, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidochloridous acid typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+Br2→PBrCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phosphorobromidochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one of its halogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorobromidochloridic acid, while substitution reactions may produce various organophosphorus compounds.
Scientific Research Applications
Phosphorobromidochloridous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorobromidochloridous acid involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Phosphorobromidochloridous acid can be compared with other similar compounds, such as:
Phosphorochloridous acid: Contains chlorine atoms but lacks bromine.
Phosphorobromidous acid: Contains bromine atoms but lacks chlorine.
Phosphorofluoridous acid: Contains fluorine atoms instead of bromine or chlorine.
Uniqueness: The presence of both bromine and chlorine atoms in this compound gives it unique reactivity and properties compared to its analogs. This dual halogenation allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
25758-01-4 |
|---|---|
Molecular Formula |
BrClHOP |
Molecular Weight |
163.34 g/mol |
IUPAC Name |
bromo(chloro)phosphinous acid |
InChI |
InChI=1S/BrClHOP/c1-4(2)3/h3H |
InChI Key |
LVYAGFRXVYBUGW-UHFFFAOYSA-N |
Canonical SMILES |
OP(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


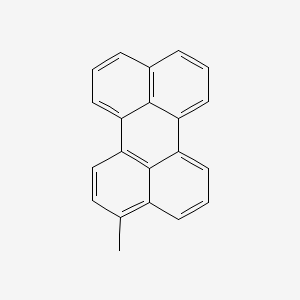
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

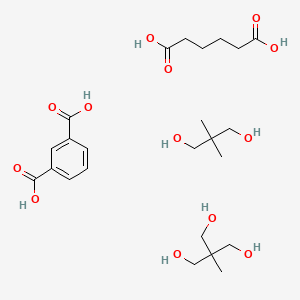

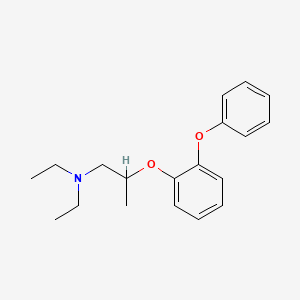
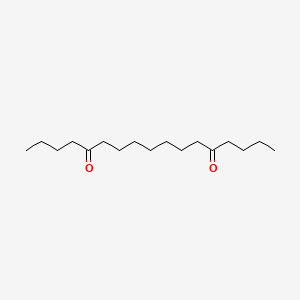
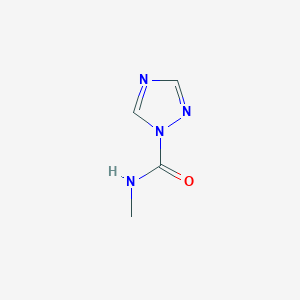
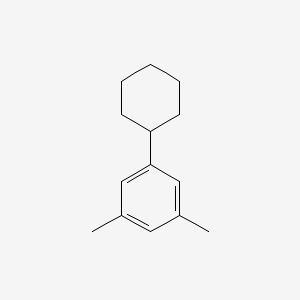
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

